molecular formula C13H8ClF3O4S2 B1333613 Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate CAS No. 306935-98-8

Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Cat. No.: B1333613
CAS No.: 306935-98-8
M. Wt: 384.8 g/mol
InChI Key: QTEYQFWTRAYGTC-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

Core Structural Features

The compound’s molecular formula is C₁₃H₈ClF₃O₄S₂ , with a molecular weight of 384.78 g/mol . Its architecture comprises a thiophene ring (five-membered sulfur-containing heterocycle) substituted at positions 2, 3, 4, and 5 with distinct functional groups:

  • Position 2 : Methyl carboxylate ester (–COOCH₃), contributing to solubility and electrophilic reactivity.
  • Position 3 : Chlorosulfonyl group (–SO₂Cl), a highly reactive electrophilic moiety.
  • Position 4 : Phenyl group (–C₆H₅), introducing aromaticity and steric bulk.
  • Position 5 : Trifluoromethyl group (–CF₃), an electron-withdrawing substituent enhancing lipophilicity.
Table 1: Functional Group Distribution and Electronic Effects
Position Substituent Role in Reactivity Electronic Influence
2 Methyl ester Hydrolysis, nucleophilic substitution Electron-withdrawing (via C=O)
3 Chlorosulfonyl Nucleophilic attack, electrophilic substitutions Strongly electron-withdrawing
4 Phenyl Aromatic stabilization, π-interactions Electron-donating (conjugation)
5 Trifluoromethyl Lipophilicity enhancement, steric effects Strongly electron-withdrawing

The thiophene ring adopts a planar conformation , with substituents arranged in a non-coplanar manner due to steric hindrance between the phenyl and trifluoromethyl groups. The chlorosulfonyl group at position 3 introduces significant electron deficiency, making the ring susceptible to nucleophilic aromatic substitution.

Comparative Functional Group Analysis

The compound’s reactivity is governed by the interplay of its substituents. Key comparisons with related thiophene derivatives include:

  • Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate : Lacks the phenyl and trifluoromethyl groups, resulting in reduced steric bulk and altered electronic properties.
  • Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate : Absent chlorosulfonyl group, limiting electrophilic reactivity.

The trifluoromethyl group at position 5 increases lipophilicity compared to chloro-substituted analogs, while the phenyl group at position 4 enhances aromatic stabilization but introduces steric hindrance .

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O4S2/c1-21-12(18)9-10(23(14,19)20)8(7-5-3-2-4-6-7)11(22-9)13(15,16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEYQFWTRAYGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381088
Record name Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-98-8
Record name Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(chlorosulphonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
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Preparation Methods

Chlorosulfonation of Thiophene Derivatives

The synthesis begins with the chlorosulfonation of a thiophene derivative. This step introduces the reactive chlorosulfonyl (-SO₂Cl) group at position 3 of the thiophene ring. Chlorosulfonic acid is commonly used as the reagent for this reaction, which is performed under controlled temperatures to prevent side reactions.

Esterification

Following chlorosulfonation, esterification is carried out to introduce the methyl ester group. Methanol is typically employed as both the reagent and solvent in this process. The reaction conditions include:

  • Temperature: Ambient or slightly elevated (68–70°C)
  • Catalyst: Acidic catalysts such as sulfuric acid may be used to promote esterification.

Reaction Conditions

Step Reagents Conditions Outcome
Chlorosulfonation Chlorosulfonic acid Controlled temperature (0–70°C) Introduction of -SO₂Cl group
Esterification Methanol Ambient or elevated temperature Formation of methyl ester

Industrial Production Techniques

In industrial settings, large-scale production involves optimizing these reactions using advanced techniques such as:

Chemical Modifications

The chlorosulfonyl group in the compound allows for further chemical modifications, enhancing its versatility in research applications. Common transformations include:

Purification

After synthesis, the compound is purified using techniques such as:

  • Chromatography : Silica gel chromatography with solvents like heptane and ethyl acetate.
  • Vacuum Evaporation : Removal of solvents under reduced pressure to isolate the pure product.

Yield and Purity

The synthesis typically achieves high yields and purity levels:

  • Yield: Up to 87% under optimized conditions.
  • Purity: ≥95%, verified by analytical methods such as spectroscopy and chromatography.

Summary Table of Key Parameters

Parameter Details
Molecular Formula C₁₃H₈ClF₃O₄S₂
Molecular Weight 384.77 g/mol
Reaction Temperature 0–70°C
Purity ≥95%
Yield Up to 87%

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require specific conditions such as inert atmospheres, controlled temperatures, and appropriate solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide or sulfonate derivatives, while oxidation and reduction can lead to different functionalized thiophene compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has been investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.

Case Study: Interaction with Nicotinic Receptors
A study explored the binding interactions of this compound with the human α7 nicotinic acetylcholine receptor. The findings indicated that it acts as a positive allosteric modulator, enhancing receptor activity, which could have implications for treating neurodegenerative diseases .

Agrochemicals

The compound is also being researched for its potential use in agrochemicals, particularly as a pesticide or herbicide.

Case Study: Herbicidal Activity
Research demonstrated that derivatives of this compound exhibited significant herbicidal activity against various weed species. The chlorosulfonyl group was identified as crucial for enhancing herbicidal efficacy .

Data Table: Comparative Analysis of Applications

Application AreaSpecific Use CaseObservations
Medicinal ChemistryPositive allosteric modulation of α7 nAChRPotential for neuroprotective therapies
AgrochemicalsHerbicide developmentEffective against multiple weed species
Materials ScienceSynthesis of novel polymersEnhanced mechanical properties due to trifluoromethyl group

Mechanism of Action

The mechanism by which Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile building block that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of thiophene-2-carboxylate derivatives allows for tailored applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference(s)
Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate 3: -SO₂Cl; 4: -Ph; 5: -CF₃; 2: -COOCH₃ C₁₃H₈ClF₃O₄S₂ High reactivity (chlorosulfonyl), drug synthesis
Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (PI-29378) 4: -Ph; 5: -CF₃; 2: -COOCH₃ C₁₃H₉F₃O₂S Lacks sulfonyl group; used in intermediates
4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate 4: -Ph; 5: -CF₃; 2: -COO(4-MeOPh) C₁₉H₁₃F₃O₃S Bulkier ester group; impacts solubility
Methyl 3-amino-5-phenylthiophene-2-carboxylate 3: -NH₂; 5: -Ph; 2: -COOCH₃ C₁₂H₁₁NO₂S Amino group enables peptide coupling
Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate 4: -Cl; 3: -OH; 5: -SMe; 2: -COOCH₃ C₇H₇ClO₃S₂ Polar substituents (OH, SMe) enhance H-bonding
3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid 3: -Cl; 4: -SO₂iPr; 5: -SMe; 2: -COOH C₉H₁₀ClO₄S₃ Sulfonyl and thioether groups for agrochemicals

Key Observations:

Reactivity :

  • The chlorosulfonyl group in the target compound enables sulfonamide or sulfonate ester formation, critical in drug design (e.g., protease inhibitors) .
  • Analogues lacking this group (e.g., PI-29378) are less reactive but serve as stable intermediates .

Lipophilicity :

  • The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity (logP ~3.5), enhancing membrane permeability compared to compounds with polar groups (e.g., -OH in ) .

Biological Activity: Methyl 3-amino-5-phenylthiophene-2-carboxylate () has applications in peptidomimetics due to its amino group, contrasting with the target compound’s focus on sulfonyl-based reactivity.

Synthetic Utility: The methyl ester in the target compound can be hydrolyzed to a carboxylic acid for further derivatization, similar to ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate ().

Biological Activity

Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS No. 306935-98-8) is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C₁₃H₈ClF₃O₄S
  • Molecular Weight : 384.78 g/mol
  • IUPAC Name : Methyl 3-chlorosulfonyl-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
  • SMILES Notation : COC(=O)C1=C(C(=C(S1)C(F)(F)F)C1=CC=CC=C1)S(Cl)(=O)=O

Biological Activity Overview

This compound exhibits several biological activities, which can be categorized into antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds, including this compound, possess significant antimicrobial properties. A study demonstrated that thiophene derivatives inhibited the growth of various bacterial strains, including Gram-positive and Gram-negative species. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anti-inflammatory Effects

Thiophene compounds have been reported to exhibit anti-inflammatory effects. In vitro assays showed that this compound can inhibit the production of pro-inflammatory cytokines, potentially through the inhibition of NF-kB signaling pathways. This activity suggests a role in treating inflammatory diseases.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2023) Demonstrated the compound's ability to inhibit type III secretion system (T3SS) in pathogenic bacteria, suggesting a potential therapeutic application in bacterial infections.
Fisher Scientific (2024) Reported on the synthesis and characterization of the compound, highlighting its stability and potential for further functionalization in drug development.
ACS Publications (2016) Reviewed similar thiophene derivatives, noting their diverse biological activities and potential as lead compounds in drug discovery.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The chlorosulfonyl group may interact with nucleophilic sites in enzymes, leading to inhibition.
  • Cell Membrane Disruption : The trifluoromethyl group enhances lipophilicity, allowing better penetration into bacterial membranes.
  • Signal Transduction Modulation : Inhibition of key signaling pathways involved in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves multi-step functionalization of thiophene derivatives. For example, chlorosulfonation reactions typically require controlled temperatures (0–5°C) using reagents like chlorosulfonic acid in anhydrous conditions. Solvent selection (e.g., THF or dichloromethane) and stoichiometric ratios of sulfonating agents are critical to avoid over-sulfonation . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns and functional groups (e.g., trifluoromethyl, chlorosulfonyl) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C13_{13}H8_8ClF3_3O4_4S2_2, MW 392.78) and isotopic patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (S=O, ~1350–1200 cm1^{-1}) stretches .

Q. How does the compound’s solubility and stability influence experimental design?

  • Methodology : The compound is likely hydrophobic (logP ~4, estimated from analogous thiophene carboxylates ). Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions. Stability studies under varying pH and temperature are essential due to the hydrolytic sensitivity of the chlorosulfonyl group. Store under inert atmosphere at −20°C to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

  • Methodology : The chlorosulfonyl (-SO2_2Cl) group is highly electrophilic. Kinetic studies using nucleophiles (e.g., amines, alcohols) in polar solvents reveal second-order kinetics. Computational modeling (DFT) can predict reaction pathways, highlighting the role of transition-state stabilization via hydrogen bonding .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodology : Single-crystal X-ray diffraction provides precise bond angles and conformations. For example, the thiophene ring’s planarity and substituent orientations (phenyl vs. trifluoromethyl) influence electronic properties. Co-crystallization with stabilizing agents (e.g., crown ethers) may improve crystal quality .

Q. What computational approaches predict the compound’s interactions in catalytic or supramolecular systems?

  • Methodology : Molecular docking (AutoDock) or MD simulations can model interactions with biological targets (e.g., enzymes) or host-guest systems. Parameters like XlogP (hydrophobicity) and polar surface area (89.8 Ų, similar to related thiophenes ) guide solvent-accessible surface area (SASA) calculations.

Q. How should researchers address contradictory data in literature regarding this compound’s synthetic yields or spectral data?

  • Methodology : Cross-validate results using orthogonal techniques. For example, if NMR signals overlap, employ 2D-COSY or HSQC to resolve ambiguities. Reproduce syntheses under strictly controlled conditions (e.g., moisture-free, inert gas) to isolate variables affecting yield .

Q. What safety protocols are critical when handling the chlorosulfonyl moiety during scale-up reactions?

  • Methodology : Use fume hoods and personal protective equipment (PPE) due to the group’s lachrymatory and corrosive nature. Quench excess chlorosulfonic acid with ice-cold NaOH solution. Monitor gas evolution (HCl/SO2_2) with scrubbers .

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